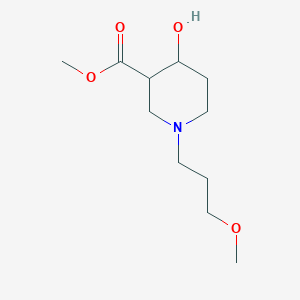

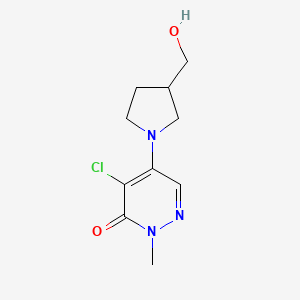

![molecular formula C10H20N2O B1478662 1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2098083-16-8](/img/structure/B1478662.png)

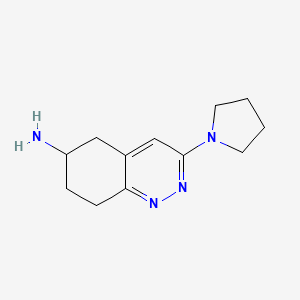

1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine

Vue d'ensemble

Description

1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine is a derivative of oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of oxazepine derivatives has been achieved through various methods. One approach involves the cyclocondensation of two precursors, such as substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Chemical Reactions Analysis

The chemical reactions involving oxazepine derivatives have been studied extensively. For instance, substituted 2-chlorobenzaldehydes were allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven . Another protocol involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .Applications De Recherche Scientifique

Efficient Generation of Functionalized Oxazepine Frameworks

Sridharan, Maiti, and Menéndez (2009) developed a method for generating highly functionalized pyrido[2,1-b][1,3]oxazepines. They achieved this through a CAN-catalyzed four-component reaction that transformed 1-allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines into the target oxazepines using ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) processes. This method is noted as the first example of preparing 1,3-oxazepine systems using metathesis reactions, highlighting a significant advancement in the synthesis of complex oxazepine frameworks (Sridharan, Maiti, & Menéndez, 2009).

Phosphine-Mediated Construction of Oxazepines

In a similar vein, François-Endelmond et al. (2010) introduced a phosphine-mediated method to construct 1,4-oxazepines and 1,3-oxazines. This approach involved a tandem reaction of ynones with 2-azido alcohols, offering a promising pathway to synthetically and biologically valuable heterocycles. The process is beneficial due to its mild conditions and potential in preparing interesting chiral ligands (François-Endelmond et al., 2010).

Transposition of Acrylate Moiety in Heterocyclic Synthesis

Gharpure et al. (2022) explored the TMSOTf-mediated reaction of alkynyl vinylogous carbonates, leading to the serendipitous formation of 1,4-oxazepine and dihydropyran dienes. This process involves a transposition of an ethyl acrylate moiety through an intramolecular cascade involving Prins-type cyclization, retro-oxa-Michael reaction, and cycloisomerisation. This atom-economical protocol selectively provides an E double bond geometry and allows the transformation of dihydropyran dienes into complex polycyclic heterocycles via Heck reaction (Gharpure, Fartade, Gupta, & Patel, 2022).

Synthesis of Enantiopure Oxazepine Derivatives

Chelucci, Saba, Valenti, and Bacchi (2000) presented a method for obtaining enantiomerically pure ethyl (1S,9aS)- and (1S,9aR)-1-phenyl-4,9-dioxohexahydropyrrolo[1,2-d][1,4]oxazepine-9a(7H)-carboxylate. The synthesis involved Cu(II)-catalyzed decomposition of an α-diazo carbonyl tethered to a chiral morpholinone, resulting in moderate diastereoselectivity and complete enantioselectivity. This process signifies an important step in the synthesis of stereochemically complex oxazepine derivatives (Chelucci, Saba, Valenti, & Bacchi, 2000).

Propriétés

IUPAC Name |

1-ethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-12-5-6-13-8-9-7-11-4-3-10(9)12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUELBZZAEJODPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOCC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

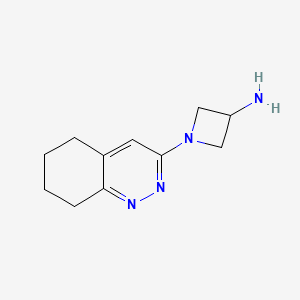

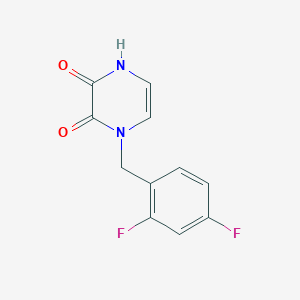

![1-(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1478597.png)

![5-(2-aminoethyl)-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478598.png)